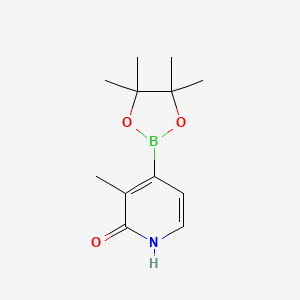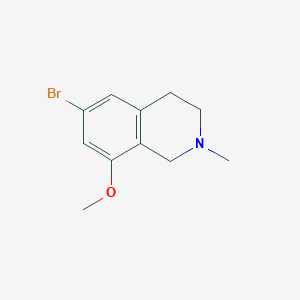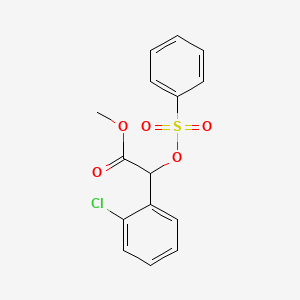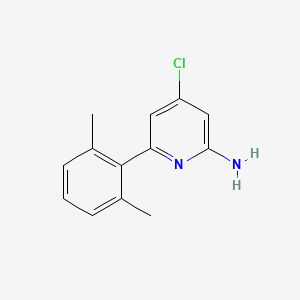
4-Chloro-6-(2,6-dimethylphenyl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine is a chemical compound with the molecular formula C13H13ClN2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine typically involves the chlorination of a precursor compound followed by amination. One common method involves the chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid with phosphorus oxychloride, yielding 4-chloro-2-phenylpyrimidine-5-carboxylic acid. This intermediate is then treated with ammonia in ethanol to produce the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps to the laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be displaced by nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Substitution reactions: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted pyridine derivative.
Applications De Recherche Scientifique
4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine has several applications in scientific research:
Medicinal chemistry: It serves as a building block for the synthesis of pharmacologically active compounds.
Materials science: It can be used in the development of new materials with specific properties.
Biological studies: The compound can be used to study the interactions of pyridine derivatives with biological targets.
Mécanisme D'action
The mechanism of action of 4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules. This binding can alter the function of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-2-(2,6-dimethylphenyl)pyrimidine
- 4-chloro-6-(2,6-dimethylphenyl)pyridazine
- 4-chloro-6-(2,6-dimethylphenyl)pyrazine
Uniqueness
4-chloro-6-(2,6-dimethylphenyl)-2-Pyridinamine is unique due to its specific substitution pattern on the pyridine ring. This pattern can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C13H13ClN2 |
|---|---|
Poids moléculaire |
232.71 g/mol |
Nom IUPAC |
4-chloro-6-(2,6-dimethylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C13H13ClN2/c1-8-4-3-5-9(2)13(8)11-6-10(14)7-12(15)16-11/h3-7H,1-2H3,(H2,15,16) |
Clé InChI |
KPDPXFUTYXYGEY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2=NC(=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



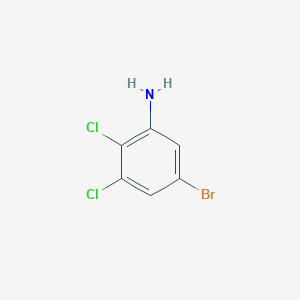
![2,6-Dibromospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B13923081.png)
![Methyl 6-chloro-1-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate](/img/structure/B13923086.png)
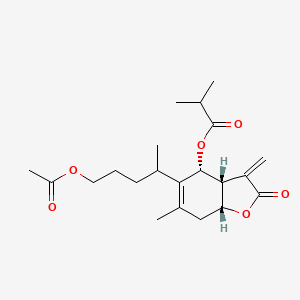
![4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile](/img/structure/B13923099.png)
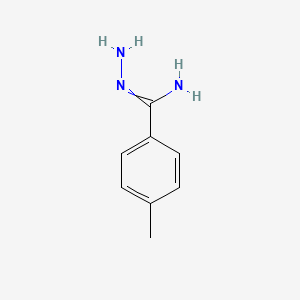
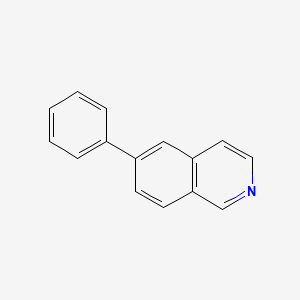
![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)

![(3-Chloroimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13923128.png)
